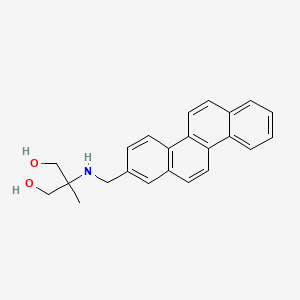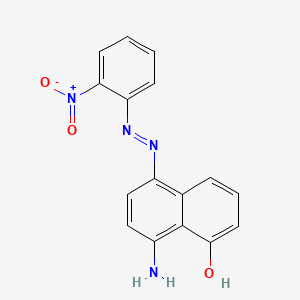
1,4-Cyclohexanedimethanol, 1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedimethanol, 1-ethyl- is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with an ethyl group substituent at one of the positions. This compound is a diol, meaning it has two hydroxyl functional groups, which makes it useful in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Cyclohexanedimethanol, 1-ethyl- can be synthesized through several methods. One common method involves the hydrogenation of dimethyl terephthalate (DMT) in the presence of a catalyst. The reaction proceeds in two steps:
- Conversion of DMT to dimethyl 1,4-cyclohexanedicarboxylate (DMCD) using hydrogen gas.
- Further hydrogenation of DMCD to produce 1,4-Cyclohexanedimethanol, 1-ethyl-.
The reaction conditions typically involve high pressure and temperature, with catalysts such as palladium or copper chromite being used to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production of 1,4-Cyclohexanedimethanol, 1-ethyl- often involves continuous processes to ensure high yield and efficiency. The use of specific catalysts and controlled reaction conditions allows for the production of the desired isomer ratio and minimizes by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Cyclohexanedimethanol, 1-ethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents like thionyl chloride or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanedicarboxylic acid, while reduction can produce cyclohexane derivatives with varying degrees of saturation .
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedimethanol, 1-ethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polyesters, resins, and coatings due to its ability to enhance the mechanical and chemical properties of these materials
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexanedimethanol, 1-ethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. Additionally, the cyclohexane ring provides structural stability and rigidity, which can enhance the mechanical properties of the resulting products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the ethyl substituent.
1,4-Cyclohexanedicarboxylic acid: Contains carboxyl groups instead of hydroxyl groups.
1,2-Cyclohexanedicarboxylates: Differ in the position of the functional groups on the cyclohexane ring.
Uniqueness
1,4-Cyclohexanedimethanol, 1-ethyl- is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the materials it is incorporated into. This compound offers a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .
Eigenschaften
CAS-Nummer |
67663-05-2 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
[4-ethyl-4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H20O2/c1-2-10(8-12)5-3-9(7-11)4-6-10/h9,11-12H,2-8H2,1H3 |
InChI-Schlüssel |
JYQMOHNWAKXCDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(CC1)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


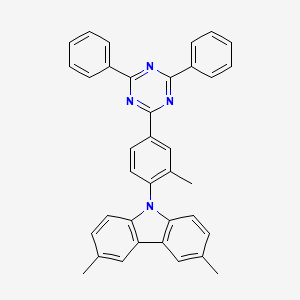
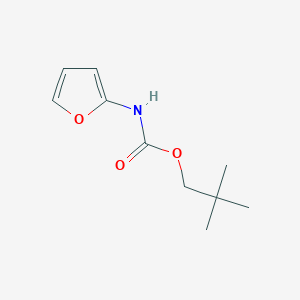



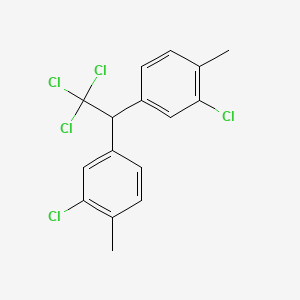


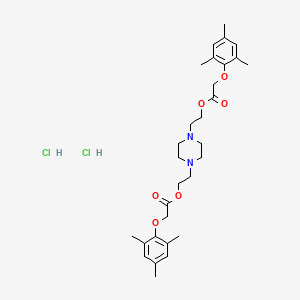
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[hydroxy(ditritio)methyl]oxan-2-yl] hydrogen phosphate](/img/structure/B13787529.png)

